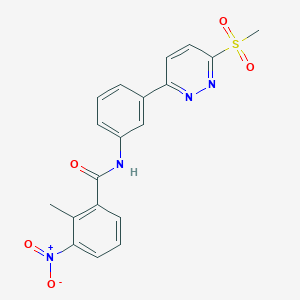
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide
Vue d'ensemble
Description
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide, also known as MPT0B390, is a novel small molecule that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound inhibits the activation of AKT and ERK, which are important signaling pathways that promote cancer cell survival and proliferation. In addition, this compound has been shown to inhibit the expression of several genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to inhibiting cancer cell growth and inducing apoptosis, this compound has been shown to reduce the expression of several proteins that are involved in cancer cell survival and proliferation. Furthermore, this compound has been shown to inhibit the formation of blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide is its high potency and selectivity for cancer cells, which makes it an attractive candidate for cancer treatment. In addition, this compound has been shown to have minimal toxicity in preclinical studies, which suggests that it may have a favorable safety profile in humans. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide. One direction is to investigate the efficacy of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore the potential use of this compound in other types of cancer, such as pancreatic cancer and ovarian cancer. Furthermore, future research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy as a cancer treatment.
Applications De Recherche Scientifique
2-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, lung cancer, and colorectal cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
2-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-12-15(7-4-8-17(12)23(25)26)19(24)20-14-6-3-5-13(11-14)16-9-10-18(22-21-16)29(2,27)28/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWIRXLXKCHQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



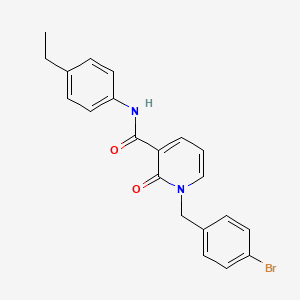
![4-iodo-N-((6-phenyl-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3310727.png)
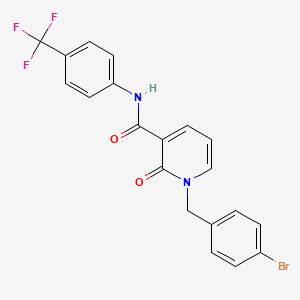
![3,4,5-trimethoxy-N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide](/img/structure/B3310734.png)

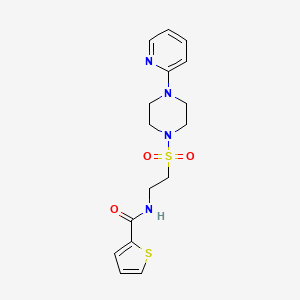

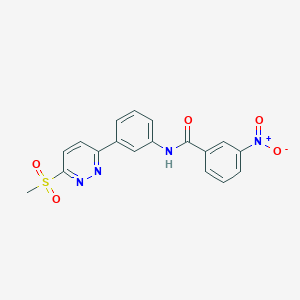
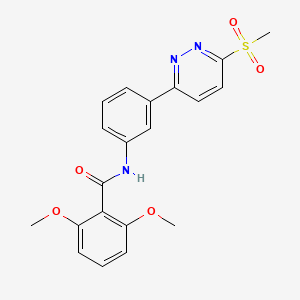
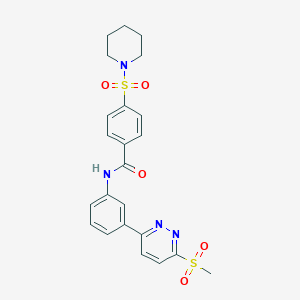
![3-(isopropylsulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide](/img/structure/B3310811.png)
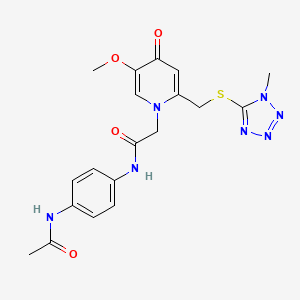

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3310825.png)